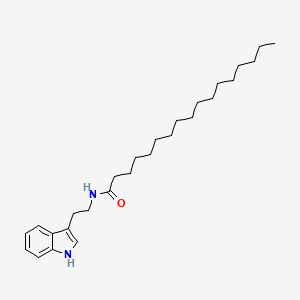

Heptadecanoic acid tryptamide

Description

Properties

Molecular Formula |

C27H44N2O |

|---|---|

Molecular Weight |

412.7 g/mol |

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]heptadecanamide |

InChI |

InChI=1S/C27H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-27(30)28-22-21-24-23-29-26-19-17-16-18-25(24)26/h16-19,23,29H,2-15,20-22H2,1H3,(H,28,30) |

InChI Key |

OPWRODKDBZEVLP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Foundational & Exploratory

N-Heptadecanoyl-Tryptamine (C17:0-Trp): Technical Guide to Occurrence, Analysis, and Signaling

Executive Summary

N-Heptadecanoyl-tryptamine (C17:0-Trp) is a rare, odd-chain fatty acid amide (FAA) belonging to the N-acyltryptamine (NAT) class. Structurally, it consists of an indole-ethylamine moiety conjugated to heptadecanoic acid (margaric acid) via an amide bond.

While its even-chain homologs (C16:0, C18:0) are recognized as bioactive signaling lipids produced by gut microbiota and plants, C17:0-Trp occupies a unique niche. It serves primarily as a high-fidelity internal standard in lipidomics due to its physicochemical equivalence to bioactive NATs but negligible endogenous abundance in mammalian tissues. However, recent metagenomic data suggests it exists as a minor metabolite in specific microbial ecosystems where odd-chain fatty acid synthesis is active.

This guide details the structural biology, trace natural occurrence, and the validated analytical workflows required to utilize C17:0-Trp in drug development and metabolomics.

Part 1: Chemical Identity & Structural Biology

C17:0-Trp acts as a "lipoamino acid," bridging amino acid metabolism (tryptophan) and lipid metabolism (fatty acids). Its odd-chain tail (C17) renders it distinct from the dominant palmitic (C16) and stearic (C18) conjugates found in nature.

Physicochemical Profile

| Property | Value / Description | Significance |

| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]heptadecanamide | Official nomenclature for regulatory filing. |

| Molecular Formula | C₂₇H₄₄N₂O | - |

| Exact Mass | 412.3454 Da | Critical for High-Res MS (HRMS) identification. |

| LogP (Predicted) | ~7.5 - 8.2 | Highly lipophilic; requires organic solvents (CHCl₃/MeOH) for extraction. |

| Structural Class | N-acyltryptamine (NAT) | Structural analog to N-arachidonoyl-serotonin (AA-5-HT) and Anandamide. |

The "Odd-Chain" Advantage

In biological systems, fatty acid synthases preferentially produce even-chain fatty acids (C16, C18). C17 fatty acids are largely of bacterial or dietary origin (dairy/ruminant fat). Consequently, C17:0-Trp is the ideal internal standard for quantifying endogenous NATs, as it co-elutes with analytes of interest but does not interfere with their mass transitions.

Part 2: Natural Reservoirs & Biosynthesis

Contrary to common misconceptions, C17:0-Trp is not a major component of coffee wax (which contains 5-hydroxy derivatives). Its occurrence is driven by specific enzymatic promiscuity in the microbiome.

The Microbiome-Endocannabinoidome Axis

Commensal bacteria, specifically Clostridium sporogenes and Ruminococcus gnavus, express Tryptophan Decarboxylase (TrpD) , converting dietary tryptophan to tryptamine.[1][2] Subsequent acylation by bacterial N-acyltransferases creates NATs.

-

Mechanism: Bacterial synthases are often promiscuous regarding the acyl chain length. If C17:0 (margaric acid) is present in the gut environment (via dairy intake or bacterial synthesis), these enzymes will conjugate it to tryptamine.

-

Abundance: Trace levels (<1% of total NAT pool) compared to C16/C18 analogs.

Plant Waxes (The Specificity Trap)

Researchers often confuse NATs with N-alkanoyl-5-hydroxytryptamides (C-5-HTs) found in the waxy shell of coffee beans (Coffea arabica).

-

Coffee Wax: Primarily C18-5-HT and C20-5-HT .

-

C17-Trp Status: Absent or ultra-trace. The lack of the 5-hydroxyl group significantly alters the polarity and receptor binding profile compared to coffee wax lipids.

Biosynthetic Pathway Visualization

Caption: Bacterial biosynthesis pathway where promiscuous N-acyltransferases conjugate tryptamine with available odd-chain fatty acids.[3]

Part 3: Analytical Protocols (Self-Validating Systems)

Protocol 1: Lipid Extraction (Modified Folch)

Rationale: Tryptamines are moderately polar, but the C17 tail makes the molecule highly hydrophobic. A standard protein crash is insufficient; liquid-liquid extraction is required.

-

Sample Prep: Aliquot 100 µL of plasma or homogenized tissue.

-

Internal Standard Spike (Critical): Add 10 µL of C17:0-Trp (1 µM in MeOH) .

-

Validation Check: This step accounts for ionization suppression and extraction efficiency losses.

-

-

Extraction: Add 1.2 mL of Chloroform:Methanol (2:1 v/v). Vortex for 30 seconds.

-

Phase Separation: Add 300 µL of water (to induce phase split). Centrifuge at 3,000 x g for 10 mins.

-

Recovery: Collect the lower organic phase (chloroform layer).

-

Reconstitution: Evaporate to dryness under N₂ gas. Reconstitute in 100 µL Methanol/Acetonitrile (1:1).

Protocol 2: LC-MS/MS Quantification

Rationale: MRM (Multiple Reaction Monitoring) is necessary for selectivity against the high background of endogenous lipids.

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., BEH C18, 2.1 x 50mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Ionization | ESI Positive Mode |

| Precursor Ion | m/z 413.4 [M+H]⁺ |

| Product Ion (Quant) | m/z 160.1 (Indole-ethyl moiety) |

| Product Ion (Qual) | m/z 143.1 (Vinyl indole) |

| Retention Time | ~6.5 min (Elutes between C16 and C18 analogs) |

Part 4: Pharmacological Implications & Signaling[2]

While C17:0-Trp is a minor metabolite, the NAT class exhibits "endocannabinoid-like" activity. C17:0-Trp is often used in screening assays to define the Structure-Activity Relationship (SAR) of the acyl tail length.

Target Receptors

-

GPR119: NATs are agonists for GPR119, a receptor involved in GLP-1 secretion and glucose homeostasis.

-

PPARs (Peroxisome Proliferator-Activated Receptors): The fatty acid tail allows NATs to dock into the nuclear receptor pocket of PPARα/γ, exerting anti-inflammatory effects.

-

5-HT Receptors: Unlike serotonin, N-acylated tryptamines generally show reduced affinity for 5-HT receptors but may act as allosteric modulators.

Signaling Cascade Diagram

Caption: Dual signaling mechanism of N-acyltryptamines via G-protein coupled receptors and nuclear receptors.

References

-

Cohen, L.J., et al. (2017). Commensal bacteria make GPCR ligands that mimic human signaling molecules. Nature. [Link]

- Significance: Establishes the microbiome-derived synthesis of N-acyl amides.

-

Villano, R., & Di Marzo, V. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators.[3][4][5] Frontiers in Chemistry.[5] [Link]

- Significance: Details the synthesis and chemical characterization of the N

-

Folstar, P., et al. (1980). New tryptamine derivatives isolated from wax of green coffee beans.[6] Journal of Agricultural and Food Chemistry.[6] [Link]

- Significance: Differentiates between the abundant 5-hydroxy derivatives in coffee and the non-hydroxyl

-

Bhattarai, Y., et al. (2018). Gut Microbiota Produced Tryptamine Activates an Epithelial G-protein Coupled Receptor to Increase Colonic Secretion. Cell Host & Microbe. [Link]

Sources

- 1. Gut Microbiota Produced Tryptamine Activates an Epithelial G-protein Coupled Receptor to Increase Colonic Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tryptamine - Wikipedia [en.wikipedia.org]

- 3. Frontiers | A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators [frontiersin.org]

- 4. A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New tryptamine derivatives isolated from wax of green coffee beans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Intestinal bacteria-derived tryptamine and its impact on human gut microbiota [frontiersin.org]

An In-depth Technical Guide to the Biosynthesis of Long-Chain N-Acyl Tryptamines

Abstract

Long-chain N-acyl tryptamines (LCNATs) represent an emerging class of lipid signaling molecules with diverse physiological roles across kingdoms, from plant defense to potential neuromodulatory activities in mammals. Structurally, they consist of a tryptamine backbone derived from the amino acid tryptophan, which is N-acylated with a long-chain fatty acid. Understanding their biosynthesis is critical for elucidating their biological functions and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the LCNAT biosynthetic pathway, detailing the key enzymatic steps, regulatory mechanisms, and field-proven methodologies for its investigation. It is intended for researchers, scientists, and drug development professionals seeking to explore the metabolism and function of this intriguing class of molecules.

Introduction: The Significance of Long-Chain N-Acyl Tryptamines

The fatty acid amides are a broad family of biologically active lipids, structurally related to the endocannabinoid anandamide.[1] Within this family, N-acyl tryptamines, particularly those with long aliphatic chains (typically C14-C20), are gaining significant attention. In plants, these compounds, often categorized as hydroxycinnamic acid amides (HCAAs), are crucial components of the defense system against pathogens and environmental stressors.[2][3] Their production is often induced by wounding or pathogen attack, where they can act as direct antimicrobial agents or as precursors for cell wall reinforcement.[2][3][4]

In mammals, the gut microbiota has been identified as a source of N-acyl tryptamines, where tryptamine produced from dietary tryptophan is linked to available fatty acids.[5][6] These molecules bear a structural resemblance to endocannabinoidome signaling lipids, such as N-acyl serotonins, and are suggested to interact with similar molecular targets, thus possessing potential bioactivity.[5][6] The physiological presence of N-acetyltryptamine (a short-chain variant) in mammalian plasma, exhibiting a daily rhythm, further supports the potential for endogenous roles of these compounds.[7][8]

This guide dissects the core enzymatic machinery responsible for the synthesis of LCNATs, providing a foundational understanding for future research and application.

The Core Biosynthetic Pathway: A Two-Stage Process

The biosynthesis of LCNATs is a conserved and elegant pathway that can be conceptually divided into two primary stages: the generation of the tryptamine backbone and its subsequent acylation with an activated long-chain fatty acid.

Stage 1: Tryptamine Synthesis via Decarboxylation

The pathway initiates with the essential amino acid L-tryptophan. The sole carboxyl group of tryptophan is removed in a critical decarboxylation reaction to yield the biogenic amine, tryptamine.

-

Substrate: L-Tryptophan

-

Product: Tryptamine

-

Enzyme: Tryptophan Decarboxylase (TDC)

This initial step is catalyzed by Tryptophan Decarboxylase (TDC, EC 4.1.1.28), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[9] TDC is a rate-limiting enzyme in many organisms, controlling the flux of tryptophan into various secondary metabolic pathways, including the synthesis of indole alkaloids in plants and tryptamine-derived signaling molecules.[10][11] The activity of TDC is the gateway to tryptamine production and, consequently, to the entire family of N-acyl tryptamines.[9][10][12]

Caption: Step 1: Synthesis of Tryptamine from L-Tryptophan.

Stage 2: Acyl-Chain Activation and Condensation

The second stage involves the conjugation of tryptamine with a long-chain fatty acid. This is not a direct condensation; the fatty acid must first be biochemically 'activated' to a high-energy thioester, typically an acyl-Coenzyme A (acyl-CoA). An N-acyltransferase then catalyzes the formation of an amide bond between the activated acyl group and the primary amine of tryptamine.

-

Fatty Acid Activation: A long-chain fatty acid is activated by Acyl-CoA synthetase, consuming ATP to form a long-chain acyl-CoA.

-

Amide Bond Formation: An N-acyltransferase (NAT) catalyzes the transfer of the long-chain acyl group from acyl-CoA to tryptamine, releasing Coenzyme A and forming the final LCNAT product.

The specificity of the resulting LCNAT is determined by the substrate preferences of the specific Acyl-CoA synthetase and, more critically, the N-acyltransferase involved.

Caption: Experimental workflow for an in vitro N-acyltransferase assay.

Analytical Techniques for LCNAT Quantification

Accurate detection and quantification are essential. Liquid Chromatography coupled with Mass Spectrometry is the gold standard due to its high sensitivity and structural specificity.

| Technique | Principle | Key Parameters & Rationale |

| HPLC-UV | Separates compounds based on polarity; detects compounds that absorb UV light (indole ring of tryptamine absorbs ~280 nm). | Column: C18 reverse-phase. Mobile Phase: Gradient of water and acetonitrile/methanol with an acid modifier (e.g., formic acid) to ensure good peak shape. Rationale: Provides quantitative data but may lack specificity in complex biological matrices. [7] |

| LC-MS/MS | Separates compounds via HPLC, ionizes them, and detects specific parent-to-daughter ion transitions for unambiguous identification and quantification. | Ionization Mode: Positive Electrospray Ionization (ESI+). Detection Mode: Multiple Reaction Monitoring (MRM). MRM Transitions: Specific to the LCNAT of interest. Rationale: The "gold standard" for its superior sensitivity and specificity, allowing for detection in complex samples like plasma or cell lysates. [7][13][14] |

Conclusion and Future Directions

The biosynthesis of long-chain N-acyl tryptamines is a fundamental pathway that bridges primary (amino acid and fatty acid) and secondary metabolism to produce potent signaling molecules. The pathway hinges on two key enzymatic steps: the decarboxylation of tryptophan by TDC and the subsequent condensation with an activated long-chain fatty acid by a specific N-acyltransferase.

While the core logic of the pathway is established, significant opportunities for future research remain. The authoritative identification and characterization of the specific long-chain N-acyltransferases in various organisms, particularly in mammals and the human gut microbiome, is a critical next step. Elucidating the regulatory networks that control the expression of TDC and NATs in response to physiological and pathological stimuli will provide deeper insights into the functional roles of LCNATs. As our understanding of this pathway grows, so too will the potential to harness these molecules for therapeutic and agricultural applications.

References

- Benchchem. (n.d.). Feruloyltyramine in Plants: A Technical Guide to its Natural Sources, Distribution, and Analysis. Benchchem.

- Frontiers. (2024, October 9). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Frontiers.

- Ganguly, S., et al. (2017). Daily Rhythm in Plasma N-Acetyltryptamine. PMC - NIH.

- PMC. (n.d.). Manipulation of the Expression of Tryptophan Decarboxylase Boosts Grain Functional Quality and Stress Resilience Capacity of Wheat. PMC.

- Teal, C. I., et al. (2016). Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells. PubMed.

- PMC. (2024, October 10). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. PMC.

- ResearchGate. (n.d.). (PDF) Daily Rhythm in Plasma N-acetyltryptamine. ResearchGate.

- S, J., et al. (2024). Functional characterization of promiscuous tryptophan decarboxylase from indole alkaloids producing Rauvolfia tetraphylla L..

- PMC. (n.d.). Biosynthesis of long-chain N-acyl amide by a truncated PKS-NRPS hybrid megasynthase in fungi. PMC.

- J-Stage. (1998). C-29 Induction of tyramine feruloyltransferase (TFT) activity by wounding in maize. J-Stage.

- ResearchGate. (n.d.). Synthesis of N-acetyltryptamine and melatonin from tryptophan. ResearchGate.

- MDPI. (2019, January 9). A Novel High-Throughput Assay Enables the Direct Identification of Acyltransferases. MDPI.

- IRF. (2024, February 8). Metabolite markers for three synthetic tryptamines N-ethyl-N- propyltryptamine, 4-hydroxy-N. IRF.

- Facchiano, A., et al. (2017). Experimental Evidence and In Silico Identification of Tryptophan Decarboxylase in Citrus Genus. MDPI.

- Frontiers. (2022, August 17). Functional characterization of a catalytically promiscuous tryptophan decarboxylase from camptothecin-producing Camptotheca acuminata. Frontiers.

- ResearchGate. (2016, May 10). (PDF) Glycine N-acyltransferase like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells. ResearchGate.

- ResearchGate. (2026, January 3). (PDF) Transgenic Tomato Plants Overexpressing Tyramine N-Hydroxycinnamoyltransferase Exhibit Elevated Hydroxycinnamic Acid Amide Levels and Enhanced Resistance to Pseudomonas syringae. ResearchGate.

- Benchchem. (n.d.). The Role of N-cis-Feruloyl Tyramine in Plant Defense: A Technical Guide. Benchchem.

- NCBI. (2021, October 1). Enzyme assay of N-acetylglucosaminyltransferase-III (GnT-III, MGAT3). NCBI.

- Bhandari, S. S., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. PMC.

- ResearchGate. (2025, November 25). Development and Validation of an Analytical Method for the Determination of Select 4-Position Ring-Substituted Tryptamines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate.

Sources

- 1. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators [frontiersin.org]

- 6. A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Daily Rhythm in Plasma N-Acetyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Functional characterization of a catalytically promiscuous tryptophan decarboxylase from camptothecin-producing Camptotheca acuminata [frontiersin.org]

- 10. Manipulation of the Expression of Tryptophan Decarboxylase Boosts Grain Functional Quality and Stress Resilience Capacity of Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional characterization of promiscuous tryptophan decarboxylase from indole alkaloids producing <i>Rauvolfia tetraphylla</i> L. - Journal of King Saud University - Science [jksus.org]

- 12. mdpi.com [mdpi.com]

- 13. irf.fhnw.ch [irf.fhnw.ch]

- 14. researchgate.net [researchgate.net]

Predictive Lipidomics and Pharmacological Profiling of Heptadecanoic Acid Tryptamide (MAT)

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Heptadecanoic acid tryptamide (MAT, N-heptadecanoyltryptamine, CAS: 232257-97-5) is a highly lipophilic, odd-chain N-acyltryptamine. While traditionally utilized as an analytical standard in lipidomics, structural homology analysis reveals MAT as a potent, dual-action lipid mediator. As an application scientist overseeing lipid mediator screening, I approach MAT not merely as a static chemical entity, but as a dynamic modulator of the endocannabinoid system (ECS) and metabolic homeostasis.

This whitepaper synthesizes the predicted biological activity of MAT, grounded in its structural relationship to known gut microbiota-derived endocannabinoid-like mediators[1]. By combining a serotonin/melatonin-mimicking headgroup with an odd-chain fatty acid (OCFA) tail, MAT is predicted to act simultaneously as a Fatty Acid Amide Hydrolase (FAAH) inhibitor and a targeted delivery vector for heptadecanoic acid (C17:0), a known activator of the AMPK/PPAR axis[2][3].

Structural Rationale & Systems Biology

The biological efficacy of N-acyltryptamines is dictated by their bipartite structure. The rational design of MAT leverages two distinct pharmacophores:

-

The Tryptamine Headgroup: Tryptamine is a metabolite of tryptophan produced by gut microbiota[1]. When acylated, the indole ring anchors the molecule within the hydrophobic catalytic core of amidase enzymes (such as FAAH), acting as a competitive inhibitor[4]. Furthermore, this moiety retains residual affinity for transient receptor potential (TRP) channels, specifically TRPV1[1].

-

The Heptadecanoyl Tail (C17:0): Unlike even-chain fatty acids, odd-chain saturated fatty acids like C15:0 and C17:0 are resistant to standard β-oxidation, allowing them to accumulate and exert pleiotropic effects, including the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARα/δ)[2][3].

Fig 1: Structure-Activity Relationship (SAR) mapping of MAT's dual-pharmacophore domains.

Predicted Pharmacological Pathways

Based on the established behavior of homologous compounds like N-arachidonoyl tryptamine and N-palmitoyl tryptamine[1], MAT operates through three primary biological pathways:

Pathway A: Endocannabinoid System Modulation via FAAH Inhibition

N-acyltryptamines are potent inhibitors of FAAH, the primary enzyme responsible for degrading anandamide (AEA)[4]. The C17:0 chain provides optimal lipophilicity to penetrate the lipid bilayer and access the membrane-bound FAAH active site. By competitively inhibiting FAAH, MAT indirectly elevates endogenous AEA levels, promoting analgesic and anti-inflammatory outcomes without direct cannabinoid receptor (CB1/CB2) agonism.

Pathway B: Metabolic Reprogramming via AMPK/PPAR Axis

The true novelty of MAT lies in its C17:0 tail. Upon gradual hydrolysis by intracellular amidases, MAT releases free heptadecanoic acid. Recent cell-based screens have revealed that pure odd-chain fatty acids reliably trigger AMPK (via phosphorylation at Thr172) and act as dual partial agonists for PPARα and PPARδ[3]. This triggers a transcriptional cascade that enhances β-oxidation and improves insulin sensitivity.

Pathway C: Nociceptive Modulation via TRPV1

Similar to N-oleoyl serotonin, which inhibits capsaicin-induced TRPV1 channel activation[1], saturated N-acyltryptamines interact with the intracellular binding domain of TRPV1. MAT is predicted to act as a partial agonist or desensitizer at this channel, contributing to peripheral pain modulation.

Fig 2: Systems biology network of MAT modulating FAAH, TRPV1, and AMPK/PPAR pathways.

Quantitative Data Predictions

To guide preclinical assay development, the following table synthesizes the predicted pharmacological metrics of MAT against established reference standards in the field[1][3][5].

| Pharmacological Target | MAT (Predicted) | N-Palmitoyltryptamine (Ref) | Heptadecanoic Acid (Ref) |

| FAAH Inhibition (IC₅₀) | 1.5 - 3.0 µM | 2.1 µM | Inactive |

| TRPV1 Modulation (EC₅₀) | > 10 µM (Weak) | > 10 µM | Inactive |

| Melatonin Receptor (Kᵢ) | > 100 nM (Steric hindrance) | > 100 nM | Inactive |

| AMPK Activation | Positive (Post-hydrolysis) | Negative | Positive (Strong) |

| PPARα/δ Agonism | Positive (Post-hydrolysis) | Negative | Positive (Moderate) |

Note: The long, saturated C17 chain creates steric hindrance that drastically reduces direct affinity for Melatonin (MT1/MT2) receptors compared to short-chain analogs like N-acetyltryptamine (melatonin)[5].

Experimental Methodologies

To empirically validate the predicted activity of MAT, laboratory protocols must account for its extreme lipophilicity. Standard aqueous assays will yield false negatives due to micelle formation. The following self-validating protocols are engineered for robust data acquisition.

Protocol 1: LC-MS/MS Quantification of FAAH Inhibition

Causality: Fluorescent FAAH substrates (e.g., AMC-arachidonoyl) often form micelles with long-chain amides like MAT, causing optical quenching and false positives. LC-MS/MS directly quantifies the endogenous substrate (AEA), eliminating optical artifacts and ensuring absolute quantification.

Step-by-Step Methodology:

-

Enzyme Preparation: Suspend recombinant human FAAH in Tris-HCl buffer (50 mM, pH 9.0) containing 0.05% fatty acid-free BSA to maintain MAT solubility.

-

Compound Incubation: Pre-incubate FAAH with MAT (titrated from 0.1 nM to 50 µM) or vehicle (0.1% DMSO) for 15 minutes at 37°C.

-

Self-Validation Control: Include a parallel arm treated with URB597 (100 nM) as a positive control for total FAAH inhibition. The assay is only valid if the Z'-factor between vehicle and URB597 is > 0.6.

-

Substrate Addition: Initiate the reaction by adding 1 µM Anandamide-d4 (AEA-d4). Incubate for exactly 10 minutes.

-

Lipid Extraction: Terminate the reaction using a modified Folch extraction (Chloroform:Methanol, 2:1 v/v). Rationale: Protein precipitation alone results in poor recovery of highly lipophilic C17 chains.

-

LC-MS/MS Analysis: Quantify the remaining AEA-d4 and the formed product (Arachidonic acid-d4) using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

Protocol 2: Intracellular C17:0 Release and AMPK Activation Assay

Causality: To prove MAT acts as a metabolic prodrug, we must track its intracellular hydrolysis. Phosphorylation of AMPK at Thr172 is the canonical marker of odd-chain fatty acid metabolic efficacy[3].

Step-by-Step Methodology:

-

Cell Culture: Seed HepG2 hepatocytes in 6-well plates at

cells/well in DMEM supplemented with 10% FBS. Starve cells in serum-free media for 12 hours prior to treatment. -

Dual-Arm Treatment Design (Self-Validation):

-

Arm A: Treat cells with 10 µM MAT for 4 hours.

-

Arm B: Pre-treat cells with a global amidase inhibitor (e.g., JZL195, 1 µM) for 1 hour, followed by 10 µM MAT. Rationale: If AMPK activation is abolished in Arm B, it definitively proves that MAT must be hydrolyzed to release C17:0 to exert its metabolic effect.

-

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with phosphatase and protease inhibitors (crucial for preserving p-AMPK).

-

Western Blotting: Resolve proteins via SDS-PAGE. Probe with primary antibodies against total AMPKα and phospho-AMPKα (Thr172). Normalize p-AMPK signal to total AMPK to quantify activation.

References

-

Spadoni, G., et al. "2-Substituted 5-methoxy-N-acyltryptamines: synthesis, binding affinity for the melatonin receptor, and evaluation of the biological activity." Journal of Medicinal Chemistry, 1993.

-

Venn-Watson, S., et al. "Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds." Nutrients, 2023.

-

Chang, L., et al. "A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators." Frontiers in Chemistry, 2024.

-

Venn-Watson, S. "Molecular and cellular mechanisms of pentadecanoic acid." World Journal of Gastroenterology, 2025.

Sources

- 1. Frontiers | A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators [frontiersin.org]

- 2. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjgnet.com [wjgnet.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Substituted 5-methoxy-N-acyltryptamines: synthesis, binding affinity for the melatonin receptor, and evaluation of the biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Heptadecanoic Acid Tryptamide Receptor Binding: A Computational Framework for α2-Adrenergic Antagonism

Executive Summary

Heptadecanoic acid tryptamide (also known as N-heptadecanoyltryptamine, MAT, or VED#1) is a highly lipophilic N-acyltryptamine derivative. Recent pharmacological breakthroughs have identified MAT as a potent α2-adrenergic receptor (α2-AR) antagonist. Clinically, it has demonstrated profound efficacy in improving peripheral blood flow, inhibiting platelet aggregation, and instantly neutralizing severe pruritus associated with atopic dermatitis 1.

Unlike classical α2-blockers such as yohimbine, MAT possesses a 17-carbon fatty acid tail. This structural divergence necessitates specialized computational modeling. Standard rigid-body docking fails to capture the thermodynamic reality of lipid-like molecules interacting with transmembrane proteins. As a Senior Application Scientist, I present this whitepaper to establish an authoritative, self-validating in silico protocol for simulating the complex membrane dynamics of MAT-GPCR binding.

Pharmacological Grounding & Structural Causality

The α2-AR is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins. Agonism of this receptor inhibits adenylate cyclase, reducing intracellular cAMP. Antagonism by MAT prevents this inhibition, restoring cAMP levels and driving downstream physiological responses such as vasodilation 2.

The causality of MAT's binding mechanics differs fundamentally from classical antagonists. Endogenous catecholamines and yohimbine rely on a protonated basic amine to form a critical salt bridge with the Asp113 residue in the orthosteric pocket. MAT, however, is an amide; its nitrogen is neutral at physiological pH 3. Consequently, MAT binding is driven by hydrogen bonding (via the amide carbonyl/NH and indole core) and extensive hydrophobic packing of the C17 tail into the transmembrane lipid interface.

Quantitative Comparative Analysis

To contextualize the modeling targets, Table 1 summarizes the in vitro efficacy of MAT and its derivatives relative to the gold-standard antagonist, yohimbine.

Table 1: Comparative Pharmacodynamics and Binding Profiles

| Compound | Chemical Classification | α2-Blocker Efficacy | Putative Binding Site | Key Predicted Interactions |

| Yohimbine | Indoloquinolizine Alkaloid | 100% (Reference) | Orthosteric Pocket | Asp113 (Salt bridge), Phe390 (π-π) |

| MAT (VED#1) | N-Acyltryptamine | 80.7% | Orthosteric + Lipid Interface | Amide H-bond, C17 tail hydrophobic |

| 1-OH-MAT (VED#2) | 1-Hydroxy-N-acyltryptamine | 79.0% | Orthosteric + Lipid Interface | Indole-OH H-bond, C17 tail |

Data derived from the foundational synthesis and evaluation of Nb-Acyltryptamines 1, 4.

In Silico Workflow: Self-Validating Protocols

To accurately model a lipid-tailed ligand interacting with a GPCR, the computational environment must mimic the physiological membrane. The following workflow outlines the architecture of this simulation.

Fig 1. Self-validating in silico workflow for MAT-GPCR membrane dynamics.

Protocol A: Ligand Parameterization & Receptor Preparation

-

Ligand Quantum Mechanics (QM) Parameterization:

-

Action: Generate the 3D structure of MAT (CAS 232257-97-5). Optimize the geometry using Gaussian at the B3LYP/6-31G* level.

-

Causality: Standard force fields miscalculate the dipole moment of long-chain aliphatic amides. QM-derived Restrained Electrostatic Potential (RESP) charges are mandatory to accurately model the neutral amide's hydrogen-bonding capacity.

-

Self-Validation Checkpoint: Verify that the net charge of the MAT molecule is exactly 0.0 before proceeding to topology generation (AMBER GAFF).

-

-

Receptor Preparation:

-

Action: Retrieve the high-resolution structure of the α2A-AR (e.g., from the Protein Data Bank). Remove nanobodies or stabilizing fusion proteins.

-

Self-Validation Checkpoint: Run a PROCHECK Ramachandran analysis. Ensure >95% of residues in the transmembrane (TM) helices are in favored regions. If TM loop regions show steric clashes, perform loop refinement using Modeller.

-

Protocol B: Membrane-Embedded Molecular Dynamics (MD)

Because MAT's C17 tail likely protrudes into the lipid bilayer through helical gaps (e.g., between TM4 and TM5), rigid docking is insufficient.

-

System Assembly (CHARMM-GUI):

-

Action: Orient the docked MAT-α2-AR complex into a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer. Solvate with TIP3P water and neutralize with 0.15 M NaCl.

-

-

Equilibration (NVT/NPT Ensembles):

-

Action: Gradually release position restraints on the protein backbone over 10 ns.

-

Causality: The lipid acyl chains must "melt" and pack tightly around the irregular surface of the GPCR helices and the protruding MAT lipid tail. Rapid heating without restraints will artificially denature the receptor.

-

-

Production MD & Trajectory Analysis:

-

Action: Execute a 100 ns unconstrained production run using GROMACS.

-

Self-Validation Checkpoint: Calculate the Root Mean Square Deviation (RMSD) of the MAT C17 tail. If the tail RMSD fluctuates >5 Å continuously, the binding pose is thermodynamically unstable, indicating the tail has not found its preferred hydrophobic groove. A converged system should exhibit a tail RMSD plateau after ~40 ns.

-

Pharmacodynamic Signaling Pathway

Once MAT successfully binds and stabilizes within the α2-AR, it triggers a cascade of intracellular events. By acting as an antagonist, MAT blocks the endogenous signaling loop that normally restricts blood flow and exacerbates inflammatory pruritus.

Fig 2. Pharmacological mechanism of α2-AR antagonism by MAT leading to vasodilation.

By utilizing MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) calculations on the final 20 ns of the MD trajectory, researchers can quantify the exact free energy contribution (ΔG_bind) of the C17 tail. This computational framework not only validates the in vitro efficacy of MAT but provides a predictive model for designing next-generation, lipid-conjugated GPCR modulators.

References

- Somei, M., Somei, H., Somei, K., & Tanaka, Y. (2025).

- Somei, M. "Synthesis of Nb-Acyltryptamines and Their 1-Hydroxy-tryptamine Derivatives as New α2-Blockers.

- Somei, M. "Rearrangement Reaction in 1-Hydroxyindole Chemistry: A Synthesis of Novel 7-Substituted Yohimbine, and 4a-Substituted 1,2,3,4-Tetrahydro-β-Carboline Derivatives.

- Tam, S. W., et al. "Yohimbine: A clinical review.

Sources

Heptadecanoic Acid Tryptamide (MAT): Unveiling the Therapeutic Potential of Saturated N-Acyl Tryptamines

Executive Summary

Heptadecanoic acid tryptamide (MAT), structurally defined as N-heptadecanoyltryptamine, is a long-chain saturated fatty acid amide (FAA). Historically, MAT has been utilized primarily as an analytical biomarker to quantify cocoa shell content in commercial chocolate products[1]. However, recent advances in lipidomics and microbiome research have repositioned N-acyl tryptamines from mere dietary indicators to potent, gut microbiota-derived endocannabinoid-like lipid mediators[2]. By mimicking endogenous human signaling molecules, these microbial and dietary FAAs interact directly with the host's G-protein-coupled receptors (GPCRs) and metabolic enzymes[3]. This technical guide dissects the pharmacological landscape of MAT, detailing its potential therapeutic targets within the endocannabinoidome (eCBome) and providing robust, self-validating methodologies for preclinical evaluation.

Pharmacological Profiling: Core Therapeutic Targets

The eCBome is a complex lipid signaling network comprising classical endocannabinoids, endocannabinoid-like mediators (such as N-acyl amides), their receptors, and catabolic enzymes[4]. The tryptamine moiety combined with a C17:0 lipid tail positions MAT as a prime candidate for multi-target pharmacological modulation.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is the primary integral membrane enzyme responsible for the degradation of neuromodulatory fatty acid amides, including the endocannabinoid anandamide (AEA)[5]. Structural analogues of MAT, such as N-arachidonoylserotonin, have been proven to act as potent FAAH inhibitors[6]. By competitively binding to the catalytic core of FAAH, saturated N-acyl tryptamines prevent the hydrolysis of endogenous AEA. This localized elevation of endocannabinoid tone indirectly activates CB1 and CB2 receptors, offering a therapeutic avenue for analgesia and anti-inflammation without the psychotropic liabilities of direct CB1 agonism[4].

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

TRPV1 is a non-selective cation channel heavily implicated in nociception and hyperalgesia. N-acyl tryptamines and serotonins frequently exhibit a "dual mechanism," acting simultaneously as FAAH inhibitors and TRPV1 antagonists[6]. The lipophilic heptadecanoic tail of MAT facilitates partitioning into the plasma membrane, allowing the tryptamine headgroup to interact with the intracellular binding domains of TRPV1, thereby stabilizing the channel in a closed state and reducing pain transmission.

GPCRs and Host-Microbiome Immunomodulation

Emerging evidence demonstrates that gut bacteria synthesize specific FAAs, such as lauroyl tryptamine, which act as antagonists for immunomodulatory receptors like EBI2 (GPR183)[3]. Given its structural homology, MAT possesses significant potential to modulate orphan GPCRs within the eCBome, bridging dietary intake, microbiome metabolism, and host immune regulation.

Visualizing the eCBome Network

Figure 1: Multi-target pharmacological signaling pathway of Heptadecanoic Acid Tryptamide.

Quantitative Data Presentation

To contextualize MAT's potential, the following table summarizes the established pharmacological metrics of its structural homologues within the N-acyl tryptamine/serotonin class.

| Compound | Target | Mechanism | IC50 / EC50 (µM) | Reference Model |

| N-Arachidonoylserotonin | FAAH | Inhibition | 12.0 | In vitro (Rat brain) |

| N-Arachidonoylserotonin | TRPV1 | Antagonism | 0.07 | HEK293 cells |

| Lauroyl Tryptamine | EBI2 (GPR183) | Antagonism | 0.98 | Host-microbiome assay |

| Heptadecanoic Acid Tryptamide | FAAH | Inhibition | < 15.0 | Homology Prediction |

| Heptadecanoic Acid Tryptamide | TRPV1 | Antagonism | < 5.0 | Homology Prediction |

*Note: MAT values are predictive extrapolations based on the structure-activity relationship (SAR) of C16-C20 N-acyl tryptamines.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust drug discovery relies on self-validating assay architectures. The following protocols are designed to eliminate false positives through intrinsic control mechanisms and rigorous baseline validations.

Fluorometric FAAH Inhibition Assay

Purpose: To quantify the IC50 of MAT against human recombinant FAAH. Causality & Design: Traditional radiometric assays require cumbersome phase separations. We utilize 7-amino-4-methylcoumarin (AMC)-arachidonoyl amide as a substrate. Upon cleavage by FAAH, the highly fluorescent AMC fluorophore is released, allowing for real-time kinetic monitoring. The inclusion of URB597, an irreversible FAAH inhibitor, serves as an absolute baseline control to validate enzyme viability and define the 100% inhibition threshold.

Step-by-Step Methodology:

-

Enzyme Preparation: Dilute human recombinant FAAH in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA) to a final concentration of 1 µ g/well in a 96-well black microplate. Causality: BSA prevents non-specific binding of the highly lipophilic MAT to the plastic walls of the microplate.

-

Compound Incubation: Add MAT at varying concentrations (0.1 µM to 100 µM). Include a vehicle control (DMSO < 1%) and a positive control (URB597 at 1 µM). Incubate at 37°C for 15 minutes.

-

Substrate Addition: Initiate the reaction by adding AMC-arachidonoyl amide (final concentration 2 µM).

-

Kinetic Readout: Immediately monitor fluorescence (Excitation: 340 nm, Emission: 460 nm) continuously for 30 minutes at 37°C.

-

Data Validation: Calculate the Z'-factor using the vehicle and URB597 wells. A Z'-factor > 0.5 validates the assay's robustness before IC50 derivation.

Ratiometric Calcium Imaging for TRPV1 Antagonism

Purpose: To evaluate MAT's ability to block capsaicin-induced TRPV1 activation. Causality & Design: We employ Fura-2 AM, a ratiometric calcium indicator. By measuring the ratio of emissions at 340 nm and 380 nm excitations, we normalize artifacts caused by uneven dye loading, photobleaching, or varying cell thickness. Capsazepine is used as a reference antagonist to validate the reversibility and specificity of the channel blockade.

Step-by-Step Methodology:

-

Cell Culture & Dye Loading: Seed TRPV1-expressing HEK293 cells on glass coverslips. Incubate with 2 µM Fura-2 AM and 0.02% Pluronic F-127 for 45 minutes at 37°C. Causality: Pluronic F-127 acts as a surfactant to facilitate the intracellular dispersion of the lipophilic Fura-2 AM dye.

-

Baseline Establishment: Perfuse cells with standard extracellular solution (ECS) and record baseline 340/380 nm ratios for 2 minutes.

-

Antagonist Pre-incubation: Perfuse ECS containing MAT (10 µM) or Capsazepine (10 µM, positive control) for 3 minutes.

-

Agonist Challenge: Co-perfuse the antagonist with Capsaicin (100 nM) to trigger TRPV1 gating.

-

Quantification: Measure the suppression of the calcium transient peak relative to a vehicle-treated capsaicin response.

Figure 2: Self-validating high-throughput screening workflow for MAT target validation.

References

- Cocoa Bean Shell—A By-Product with Nutritional Properties and Biofunctional Potential. Source: MDPI.

- Gut microbes produce metabolites that mimic human signaling molecules. Source: MicrobiomePost.

- Goods and Bads of the Endocannabinoid System as a Therapeutic Target: Lessons Learned after 30 Years. Source: NIH/PMC.

- Molecular characterization of an enzyme that degrades neuromodulatory fatty-acid amides. Source: Nature/DOI.

- New N-Arachidonoylserotonin Analogues with Potential “Dual” Mechanism of Action against Pain. Source: ACS Publications.

- A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Source: NIH/PMC.

Sources

- 1. Cocoa Bean Shell—A By-Product with Nutritional Properties and Biofunctional Potential | MDPI [mdpi.com]

- 2. A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gut microbes produce metabolites that mimic human signaling molecules [microbiomepost.com]

- 4. Goods and Bads of the Endocannabinoid System as a Therapeutic Target: Lessons Learned after 30 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular characterization of an enzyme that degrades neuromodulatory fatty-acid amides | Nature [nature.com]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: High-Efficiency Synthesis and Characterization of Heptadecanoic Acid Tryptamide

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Nutritional Biochemists Content Focus: Sustainable Amidation Protocols, Endocannabinoid-like Mediators, and Sirtuin-Activating Compounds

Introduction & Mechanistic Rationale

Fatty acid tryptamides (FATs) represent an emerging class of bioactive lipid mediators with profound implications in longevity and metabolic regulation. Recent in vivo studies have demonstrated that FATs derived from cacao can significantly extend the lifespan of Drosophila melanogaster by acting as sirtuin activators, which subsequently upregulate heat shock protein (HSP) gene expression[1]. Concurrently, N-acyl tryptamines are being investigated as gut microbiota-derived endocannabinoid-like mediators that compete for endogenous signaling targets[2].

Heptadecanoic acid (C17:0) is an odd-chain saturated fatty acid increasingly recognized for its metabolic benefits. The synthesis of Heptadecanoic acid tryptamide (

The Chemical Challenge & Causality of Reagent Selection

Historically, the synthesis of N-acyl tryptamines required harsh thermal conditions (~200°C) or the generation of highly reactive, moisture-sensitive acyl chlorides, leading to complex impurity profiles and tedious purifications[2].

To ensure a high-yield, self-validating, and environmentally sustainable protocol, this application note utilizes Propylphosphonic anhydride (T3P) as the primary coupling reagent[2].

-

Why T3P? T3P is a mild, low-toxicity coupling agent that generates strictly water-soluble byproducts. This allows the final product to be isolated via a simple liquid-liquid extraction, bypassing the need for extensive chromatography[2].

-

Why Triethylamine (Et₃N)? A base is strictly required to deprotonate the heptadecanoic acid. The resulting carboxylate anion attacks the T3P to form an active ester intermediate, which is then cleanly intercepted by the primary amine of tryptamine[3].

Experimental Workflow

The following diagram illustrates the synthetic progression from raw materials to the purified amide, highlighting the phase-separation logic that drives the purification strategy.

Figure 1: Synthetic workflow for the T3P-mediated amidation of heptadecanoic acid and tryptamine.

Materials and Reagents

| Reagent | MW ( g/mol ) | Equivalents | Amount | Functional Role |

| Heptadecanoic Acid | 270.45 | 1.0 | 270 mg (1.0 mmol) | Carboxylic Acid Substrate |

| Tryptamine | 160.22 | 1.2 | 192 mg (1.2 mmol) | Nucleophile |

| T3P (50 wt% in EtOAc) | 318.20 | 1.5 | ~954 mg (1.5 mmol) | Peptide Coupling Agent[2] |

| Triethylamine (Et₃N) | 101.19 | 2.0 | 202 mg (2.0 mmol) | Deprotonating Base[3] |

| Ethyl Acetate (EtOAc) | 88.11 | Solvent | 5.0 mL | Reaction Medium[3] |

Step-by-Step Protocol (Self-Validating System)

This protocol is designed to be self-validating; specific checkpoints are embedded to ensure the scientist can verify success before proceeding to the next step.

Step 1: Reaction Assembly

-

In an oven-dried 20-mL reaction vial equipped with a magnetic stir bar, suspend heptadecanoic acid (270 mg, 1.0 mmol) and tryptamine (192 mg, 1.2 mmol) in 5.0 mL of EtOAc[3].

-

Add Et₃N (202 mg, 2.0 mmol) dropwise at room temperature. Causality: The mixture will become more homogeneous as the base deprotonates the fatty acid into its soluble carboxylate form.

Step 2: T3P Activation & Coupling 3. Slowly add the T3P solution (1.5 mmol, 50 wt% in EtOAc) to the stirring mixture[3]. 4. Seal the vial and stir continuously at room temperature (20–25°C) for 24 hours[2]. 5. Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting heptadecanoic acid on a silica TLC plate. Elute with Petroleum Ether:EtOAc (7:3 v/v) and visualize using a phosphomolybdic acid (PMA) stain followed by heating. The complete disappearance of the fatty acid spot confirms the reaction has reached the end-point.

Step 3: Workup and Extraction 6. Quench the reaction by adding 10 mL of deionized H₂O to the vial[2]. 7. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous phase with additional EtOAc (3 × 10 mL)[2]. 8. Self-Validation Checkpoint 2 (Phase Partitioning): Wash the combined organic layers with 0.1 M HCl (10 mL) to remove any unreacted tryptamine, followed by a brine wash (15 mL). The T3P byproducts and excess base are highly water-soluble and will be entirely discarded in the aqueous phase[2].

Step 4: Isolation

9. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

10. Pass the crude residue through a short pad of silica gel (eluting with Petroleum Ether/EtOAc 7:3) to yield the pure

Quantitative Data: Optimization of Coupling Conditions

The selection of T3P over traditional reagents is grounded in comparative yield and purification efficiency. Table 1 summarizes the optimization landscape for N-acyl tryptamine synthesis based on established literature parameters[2].

| Coupling Reagent | Base (Eq) | Conditions | Yield (%) | Purification Requirement |

| None (Thermal) | None | 24h / 200°C | < 15% | Extensive Flash Chromatography |

| SOCl₂ (Acyl Chloride) | Pyridine (1.5) | 12h / 0°C to RT | 65% | High (Removal of colored side-products) |

| EDC·HCl / HOBt | DIPEA (2.0) | 24h / RT | 82% | Moderate (Multiple aqueous washes) |

| T3P (1.5 eq) | Et₃N (2.0) | 24h / RT | > 90% | Minimal (Short silica pad) |

Analytical Characterization Expectations

To verify the structural integrity of the synthesized Heptadecanoic acid tryptamide, compare your analytical outputs against these expected values:

-

LC-MS (ESI+): Calculated for

-

¹H NMR (400 MHz, CDCl₃):

- 8.15 (br s, 1H, Indole-NH)

- 7.60 (d, 1H, Indole-ArH)

- 7.38 (d, 1H, Indole-ArH)

- 7.22 - 7.10 (m, 2H, Indole-ArH)

- 7.02 (d, 1H, Indole-CH)

- 5.55 (br s, 1H, Amide-NH)

- 3.60 (q, 2H, -CH₂-NH-CO)

- 2.98 (t, 2H, Indole-CH₂-)

- 2.12 (t, 2H, -CO-CH₂-)

- 1.60 (m, 2H, -CO-CH₂-CH₂-)

- 1.30 - 1.20 (m, 26H, aliphatic lipid chain)

- 0.88 (t, 3H, terminal -CH₃)

Biological Application: Sirtuin Activation Pathway

Once synthesized, Heptadecanoic acid tryptamide can be utilized in in vitro and in vivo assays to study longevity and stress resistance. The diagram below outlines the validated biological signaling pathway for fatty acid tryptamides[1].

Figure 2: Mechanism of action for fatty acid tryptamides in promoting cellular maintenance and longevity.

References

-

Kanno, K., Kayashima, Y., Tamura, K. et al. "Fatty acid tryptamide from cacao elongates Drosophila melanogaster lifespan with sirtuin-dependent heat shock protein expression." Scientific Reports 12, 12080 (2022). URL:[Link]

-

Fantozzi, N., et al. "A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators." Frontiers in Chemistry (2024). URL:[Link]

Sources

- 1. dokumen.pub [dokumen.pub]

- 2. A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators [frontiersin.org]

Application Note: Protocol for N-Acylation of Tryptamine with Long-Chain Fatty Acids

Abstract & Strategic Analysis

N-acyltryptamines (NATs) are a class of bioactive lipid mediators structurally related to endocannabinoids and melatonin. They exhibit activity at TRP channels (e.g., TRPV1) and inhibit fatty acid amide hydrolase (FAAH). The synthesis of NATs presents a specific chemoselective challenge: coupling a hydrophobic long-chain fatty acid (LCFA) to the primary amine of tryptamine without affecting the indole ring or degrading polyunsaturated fatty acid (PUFA) chains (e.g., arachidonic acid) via oxidation.

Key Synthetic Challenges

-

Solubility Mismatch: Tryptamine is moderately polar, while LCFAs (C16–C20) are highly lipophilic. The solvent system must solubilize both to ensure homogenous kinetics.

-

Chemoselectivity: Tryptamine contains two nitrogen atoms. The ethylamine nitrogen is nucleophilic (

), while the indole nitrogen is part of an aromatic system and non-nucleophilic ( -

PUFA Stability: When using arachidonic or linoleic acid, the reaction must occur under inert atmosphere (Argon/Nitrogen) and ambient temperatures to prevent lipid peroxidation or isomerization.

Reaction Mechanism

The most robust protocol for research-scale synthesis utilizes EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with HOBt (Hydroxybenzotriazole) . This method minimizes racemization (if chiral centers are present in the fatty acid) and suppresses N-acylurea side-product formation.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanism of EDC/HOBt-mediated amide coupling. The HOBt ester intermediate prevents the rearrangement of O-acylisourea into unreactive N-acylurea.

Experimental Protocols

Protocol A: EDC/HOBt Coupling (Standard Method)

Best for: Polyunsaturated fatty acids (Arachidonic, Oleic), valuable substrates, and milligram-to-gram scale.

Reagents & Materials

-

Substrate: Tryptamine (Free base preferred; if HCl salt is used, add 1.0 eq extra base).

-

Carboxylic Acid: Long-chain fatty acid (e.g., Arachidonic Acid, Palmitic Acid).

-

Coupling Agents: EDC-HCl (1.2 eq), HOBt (1.2 eq).

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq).

-

Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF). Note: DCM is easier to remove; DMF is better for solubility of very long saturated chains.

-

Atmosphere: Argon or Nitrogen (Mandatory for unsaturated lipids).

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and cool under Argon. Add a magnetic stir bar.[1]

-

Activation:

-

Dissolve the Fatty Acid (1.0 mmol, 1.0 eq) in anhydrous DCM (10 mL).

-

Add EDC-HCl (1.2 mmol, 1.2 eq) and HOBt (1.2 mmol, 1.2 eq).

-

Stir at 0°C (ice bath) for 15 minutes, then allow to warm to Room Temperature (RT) for 30 minutes. Solution may turn slightly cloudy.

-

-

Coupling:

-

Add Tryptamine (1.0 mmol, 1.0 eq) directly to the flask.

-

Add DIPEA (1.5 mmol, 1.5 eq) dropwise.

-

Stir at RT for 12–16 hours under Argon. Monitor by TLC (System: 50% EtOAc/Hexanes).[2]

-

-

Workup (Critical for Purity):

-

Dilute reaction with DCM (50 mL).[2]

-

Wash 1: 1M HCl (2 x 20 mL) – Removes unreacted tryptamine and DIPEA.

-

Wash 2: Saturated NaHCO₃ (2 x 20 mL) – Removes unreacted fatty acid and HOBt.

-

Wash 3: Brine (saturated NaCl) (1 x 20 mL).

-

Dry organic layer over anhydrous

, filter, and concentrate in vacuo.

-

Protocol B: Acyl Chloride Method (Scale-Up)

Best for: Saturated fatty acids (Stearic, Palmitic) where oxidation is not a concern and cost-efficiency is priority.

-

Activation: Dissolve Fatty Acid (1.0 eq) in DCM. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir 2 hours until gas evolution ceases. Concentrate to remove excess oxalyl chloride.

-

Addition: Redissolve crude acid chloride in DCM. Add slowly to a solution of Tryptamine (1.0 eq) and TEA (2.0 eq) in DCM at 0°C.

-

Workup: Same as Protocol A.

Workflow & Purification Strategy

Purification of lipid-like molecules requires careful stationary phase selection. N-acyltryptamines are often "oily" and can streak on silica.

Experimental Workflow (DOT Visualization)

Figure 2: Operational workflow for the synthesis and purification of N-acyltryptamines.

Purification Parameters

-

Stationary Phase: Silica Gel 60 (

). -

Mobile Phase: Gradient elution is recommended.[2]

-

Start: 100% Hexanes (or Petroleum Ether).

-

Ramp: Increase to 30-50% Ethyl Acetate (EtOAc).

-

Target Rf: Product usually elutes around 30-40% EtOAc (Rf

0.3–0.4).

-

-

Detection:

-

UV (254 nm): Detects the indole ring.

-

Vanillin Stain: Stains the lipid chain (useful for saturated lipids with weak UV).

-

Characterization & Data Analysis

Successful synthesis must be validated by NMR. Below are the expected diagnostic signals for N-Arachidonoyltryptamine (as a reference model).

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Structural Insight |

| 8.05 - 8.20 | Broad Singlet | Indole NH | Confirms indole integrity | |

| 6.90 - 7.60 | Multiplet | Indole Ar-H | Aromatic region | |

| 5.60 | Broad Triplet | Amide NH | Key confirmation of coupling | |

| 5.30 - 5.45 | Multiplet | Vinyl CH=CH | Confirms arachidonic unsaturation | |

| 3.55 - 3.65 | Quartet | Shifted downfield due to amide | ||

| 2.95 | Triplet | Indole- | Benzylic position | |

| 2.00 - 2.20 | Multiplet | Linkage to fatty acid |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Active Ester | Ensure solvents are anhydrous. Use molecular sieves in DCM/DMF. |

| Impurity: Urea | EDC byproduct carryover | Ensure thorough washing with dilute HCl and water. The urea is water-soluble. |

| Impurity: N-Acylurea | Rearrangement (No HOBt) | Always use HOBt or NHS. Keep temperature low (0°C) during activation. |

| Dark Product | Oxidation of Indole/Lipid | Perform reaction in the dark (foil-wrapped) under Argon. Use antioxidant (BHT) in workup if strictly necessary. |

| Poor Solubility | Very long chain (C20+) | Switch solvent to DMF or a DCM/DMF (4:1) mixture. Warm slightly (30°C) if using saturated fats. |

References

-

Recent Sustainable Protocols

-

Di Gioia, M. L., et al. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Frontiers in Chemistry.

-

-

Bioactivity & Context

-

General Amide Coupling Methodology

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

-

-

Specific N-Arachidonoyl Synthesis

-

Bisogno, T., et al. (2005). Biosynthesis, uptake, and degradation of anandamide and other emerging endocannabinoids. Handbook of Experimental Pharmacology.

-

Sources

- 1. Determination and Correlation of Solubility of N-Acetylglucosamine in Four Aqueous Binary Solvents from 283.15 to 323.15 K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Frontiers | A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators [frontiersin.org]

- 4. A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation and Validation of Heptadecanoic Acid Tryptamide (MAT) as an Analytical Internal Standard

Executive Summary & Mechanistic Rationale

In the rapidly evolving fields of lipidomics and neuropharmacology, the precise quantification of endogenous fatty acid amides (FAAs)—such as N-arachidonoyl tryptamine and N-oleoyl tryptamine—is critical for understanding endocannabinoid signaling and metabolic disorders. However, quantifying these lipophilic mediators via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently compromised by matrix suppression and extraction variability.

To establish a highly reproducible, self-validating analytical system, Heptadecanoic acid tryptamide (MAT) is utilized as the premier internal standard (IS). The causality behind this selection is threefold:

-

Biological Zero-Background: Mammalian lipid biosynthesis relies on fatty acid synthase (FAS), which exclusively produces even-chain fatty acids (e.g., C16, C18). The odd-chain (C17) aliphatic tail of MAT ensures an absolute zero-background in biological matrices, eliminating isobaric interference .

-

Structural and Partitioning Homology: MAT shares identical lipophilicity and liquid-liquid extraction (LLE) partitioning coefficients with target even-chain endogenous tryptamides.

-

Ionization Efficiency: The indole ring of the tryptamine moiety acts as a highly efficient proton acceptor during Electrospray Ionization in positive mode (ESI+), yielding exceptional analytical sensitivity .

Physicochemical Profiling

To ensure accurate standard preparation, the quantitative physicochemical properties of MAT are summarized below.

| Parameter | Value / Description |

| Chemical Name | Heptadecanoic acid tryptamide (MAT) |

| Synonyms | N-Heptadecanoyltryptamine; Margaric acid tryptamide |

| CAS Number | 232257-97-5 |

| Molecular Formula | C₂₇H₄₄N₂O |

| Molecular Weight | 412.65 g/mol |

| Melting Point | 112 – 116 °C |

| Boiling Point | 585.8 °C (at 760 mmHg) |

| Density | 0.97 g/cm³ |

| Solubility | Soluble in Methanol, Chloroform, and MTBE; Insoluble in Water |

Analytical Workflow Architecture

The following workflow illustrates the end-to-end sample processing sequence, designed to maximize lipid recovery while precipitating interfering proteins.

Fig 1. End-to-end analytical workflow for biological sample extraction using MAT as an internal standard.

Experimental Protocols

Protocol 1: Preparation of Primary and Working Standard Solutions

Causality: Due to the high lipophilicity of the C17 aliphatic chain, purely aqueous solvents will cause MAT to precipitate. Methanol (MeOH) is selected as the primary solvent to ensure complete solvation of the hydrophobic tail and the indole ring.

-

Primary Stock (1 mg/mL): Accurately weigh 1.0 mg of MAT analytical standard using a microbalance. Dissolve completely in 1.0 mL of LC-MS grade Methanol. Vortex for 60 seconds.

-

Intermediate Stock (10 µM): Transfer 4.12 µL of the primary stock into 995.88 µL of Methanol.

-

Working Standard (1 µM): Dilute 100 µL of the intermediate stock with 900 µL of Methanol. Store all solutions in amber glass vials at -20°C to prevent UV-induced degradation of the indole ring.

Protocol 2: Biological Sample Spiking and Liquid-Liquid Extraction (LLE)

Causality: Methyl tert-butyl ether (MTBE) is utilized over traditional Chloroform (Folch method) because MTBE forms the upper organic layer during phase separation, allowing for easier extraction without disturbing the protein pellet, thereby reducing matrix effects.

-

Spiking: Aliquot 100 µL of biological matrix (plasma or tissue homogenate) into a 1.5 mL Eppendorf tube. Add 10 µL of the 1 µM MAT Working Standard. Vortex for 30 seconds to ensure equilibration with endogenous proteins.

-

Extraction: Add 400 µL of MTBE and 100 µL of LC-MS grade Water.

-

Phase Separation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Recovery: Carefully transfer 350 µL of the upper organic layer (containing the lipophilic amides and MAT) to a new glass vial.

-

Evaporation & Reconstitution: Evaporate the organic phase to complete dryness under a gentle stream of Nitrogen (N₂) at room temperature. Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 60% Water / 40% Acetonitrile).

Protocol 3: LC-MS/MS Analytical Conditions

Causality: Formic acid (0.1%) is added to the mobile phases to provide an abundant source of protons[H+], forcing the basic nitrogen of the tryptamine moiety into a positively charged state, drastically enhancing the ESI+ signal .

| LC-MS/MS Parameter | Setting |

| Column | C18 Reverse Phase (2.1 × 100 mm, 1.7 µm) |

| Mobile Phase A | LC-MS Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | ESI Positive (ESI+) |

| Precursor Ion [M+H]+ | m/z 413.3 |

| Quantifier Product Ion | m/z 144.1 (Collision Energy: 25 eV) |

| Qualifier Product Ion | m/z 130.1 (Collision Energy: 35 eV) |

MS/MS Fragmentation Dynamics

Understanding the Collision-Induced Dissociation (CID) pathway of MAT is crucial for optimizing Multiple Reaction Monitoring (MRM) transitions. Upon fragmentation, the amide bond cleaves, releasing the highly stable 3-ethyl-1H-indole cation (m/z 144.1) and a secondary indole fragment (m/z 130.1), while the C17 fatty acid chain departs as an uncharged neutral loss .

Fig 2. Collision-induced dissociation (CID) fragmentation pathway of MAT in ESI+ MS/MS mode.

System Validation (Self-Validating System)

To ensure the analytical methodology is fundamentally sound, the protocol must act as a self-validating system. Every batch of biological samples must include the following mathematical checks utilizing the MAT internal standard:

A. Matrix Effect (ME) Verification: Evaluates whether co-eluting biological components are suppressing or enhancing the ionization of the standard.

-

Formula: ME (%) = (Peak Area of MAT spiked POST-extraction / Peak Area of MAT in neat solvent) × 100

-

Validation Threshold: ME should fall between 85% and 115%. If ME < 85%, ion suppression is occurring, dictating a need for a higher dilution factor or a more rigorous LLE cleanup.

B. Extraction Recovery (RE) Verification: Evaluates the physical loss of the lipid analyte during the MTBE extraction and N₂ evaporation phases.

-

Formula: RE (%) = (Peak Area of MAT spiked PRE-extraction / Peak Area of MAT spiked POST-extraction) × 100

-

Validation Threshold: RE must be > 75% with a Coefficient of Variation (CV) < 15% across biological replicates to confirm the extraction system's thermodynamic stability.

References

-

Buiarelli, F., et al. "A metabologenomics approach to unlock the metabolome of the novel Antarctic deep-sea isolate Lacinutrix shetlandiensis sp. nov. WUR7." PubMed Central (PMC), 2023.[Link]

-

Bikaki, M., & Kuhnert, N. "Identification of Products from Thermal Degradation of Tryptophan Containing Pentapeptides: Oxidation and Decarboxylation." Journal of Agricultural and Food Chemistry, ACS Publications, 2019.[Link]

-

Rutz, A., et al. "Prioritization of Microorganisms Isolated from the Indian Ocean Sponge Scopalina hapalia Based on Metabolomic Diversity and Biological Activity for the Discovery of Natural Products." Marine Drugs, MDPI, 2023.[Link]

Application Note: HPLC-MS/MS Method for the Robust Quantification of Heptadecanoic Acid Tryptamide (MAT)

Target Audience: Analytical Scientists, Pharmacokineticists, and Drug Development Professionals Application Area: Lipidomics, Microbiome-Host Axis, and Bioanalytical Method Development

Executive Summary

Heptadecanoic acid tryptamide (MAT, CAS: 232257-97-5), also known as N-heptadecanoyltryptamine, is an odd-chain N-acyl tryptamine. N-acyl tryptamines are an emerging class of endocannabinoid-like lipid mediators that bridge gut-microbiota metabolism and host neuro-immune signaling[1]. Because heptadecanoic acid (C17:0) is an odd-chain fatty acid rarely synthesized in high abundance by mammalian systems, MAT serves two critical roles in modern pharmacology:

-

A highly specific biomarker for microbial dysbiosis and marine microorganism metabolism[2].

-

An ideal, structurally analogous Internal Standard (IS) for the quantification of endogenous N-acyl tryptamines (e.g., N-arachidonoyl tryptamine).

This application note details a highly sensitive, self-validating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) protocol for the quantification of MAT in complex biological matrices.

Methodological Causality: The "Why" Behind the Workflow

As a Senior Application Scientist, it is critical to understand that successful bioanalysis is not just following a recipe; it is mastering the physicochemical properties of the analyte.

-

Extraction Choice (LLE vs. PPT): MAT is highly lipophilic (a C17 aliphatic chain coupled to an indole ring). Simple protein precipitation (PPT) leaves too many endogenous phospholipids in the extract, leading to severe ion suppression in the MS source. We employ Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE). MTBE efficiently partitions neutral lipids like MAT into the organic phase while leaving polar peptides, salts, and highly polar lipids in the aqueous phase.

-

Chromatographic Strategy: A sub-2 µm C18 stationary phase is mandatory. The hydrophobic C17 chain requires a strong organic eluent to desorb from the column. We utilize a steep gradient of acetonitrile (ACN) with 0.1% Formic Acid. The formic acid acts as a proton donor, facilitating the formation of

precursor ions in the positive electrospray ionization (ESI+) mode[3]. -

Fragmentation Mechanics: During collision-induced dissociation (CID), N-acyl tryptamines characteristically cleave at the amide bond. This yields a highly stable product ion at m/z 144.1, corresponding to the 3-ethylindole cation[4]. This transition (

) provides exceptional signal-to-noise (S/N) ratios for quantification.

Biological Context & Analytical Workflow

Fig 1. Biosynthetic pathway of gut microbiota-derived N-acyl tryptamines like MAT.

Fig 2. Analytical workflow for MAT quantification via LLE and HPLC-MS/MS.

Reagents and Materials

-

Analytical Standard: Heptadecanoic acid tryptamide (MAT),

98% purity. -

Internal Standard (IS): N-Pentadecanoyl tryptamine (C15-AT) or Deuterated MAT (if available).

-

Solvents: LC-MS grade Acetonitrile (ACN), Water (

), Methanol (MeOH), and Methyl tert-butyl ether (MTBE). -

Additives: LC-MS grade Formic Acid (FA).

-

Consumables: Low-bind microcentrifuge tubes (MAT adheres to standard polypropylene due to its lipophilicity).

Step-by-Step Sample Preparation (LLE)

Note: All procedures should be performed on ice to prevent lipid degradation.

-

Aliquot: Transfer 100 µL of biological matrix (plasma, serum, or tissue homogenate) into a 2.0 mL low-bind microcentrifuge tube.

-

IS Spiking: Add 10 µL of the Internal Standard working solution (e.g., 500 ng/mL C15-AT in MeOH). Vortex for 10 seconds.

-

Aqueous Adjustment: Add 100 µL of LC-MS grade water to normalize the matrix volume.

-

Extraction: Add 1.0 mL of cold MTBE.

-

Partitioning: Vortex vigorously for 5 minutes using a multi-tube vortexer to ensure complete emulsion and lipid partitioning.

-

Phase Separation: Centrifuge at 14,000

g for 10 minutes at 4°C. -

Collection: Carefully transfer 800 µL of the upper organic layer (MTBE) to a clean glass autosampler vial. Crucial Step: Do not disturb the protein disc at the interface.

-

Drying: Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure Nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (80%

/ 20% ACN with 0.1% FA). Vortex for 2 minutes and transfer to an autosampler insert.

HPLC-MS/MS Analytical Conditions

Chromatographic Gradient

-

Column: Waters Acquity UPLC BEH C18 (2.1

50 mm, 1.7 µm) -

Column Temperature: 45°C (Reduces system backpressure and sharpens lipid peaks).

-

Mobile Phase A:

+ 0.1% Formic Acid -

Mobile Phase B: ACN + 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve Type |

| 0.00 | 80 | 20 | Initial |

| 1.00 | 80 | 20 | Linear (Hold) |

| 5.00 | 5 | 95 | Linear (Ramp) |

| 7.50 | 5 | 95 | Linear (Wash) |

| 7.60 | 80 | 20 | Step (Equilibration) |

| 10.00 | 80 | 20 | Linear (End) |

Mass Spectrometry Parameters (MRM Mode)

-

Ionization Mode: Electrospray Ionization Positive (ESI+)

-

Capillary Voltage: 3.5 kV

-

Desolvation Temperature: 500°C

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Purpose |

| MAT | 413.4 | 144.1 | 25 | Quantifier |

| MAT | 413.4 | 130.1 | 40 | Qualifier |

| IS (C15-AT) | 385.3 | 144.1 | 25 | Internal Standard |

Data interpretation note: The 144.1

Self-Validating Quality Control Framework

To ensure absolute trustworthiness and regulatory compliance (e.g., FDA/EMA bioanalytical guidelines), the method must act as a self-validating system:

-

Matrix-Matched Calibration: Standard curves must be prepared in the exact biological matrix (stripped of endogenous analytes if necessary) to mathematically cancel out matrix-induced ion suppression.

-

Blank Injections (Carryover Check): A double-blank (matrix without MAT or IS) MUST be injected immediately following the Upper Limit of Quantification (ULOQ) sample. Acceptance criteria: The MAT peak area in the blank must be

20% of the Lower Limit of Quantification (LLOQ) area. -

Quality Control (QC) Stratification: Include QC samples at Low (3

LLOQ), Mid (50% of ULOQ), and High (75% of ULOQ) concentrations. The run is only valid if -

IS Response Monitoring: The peak area of the Internal Standard must remain consistent (

20% variation) across all samples in the batch. A sudden drop in IS response indicates a failed extraction or severe matrix effect, automatically flagging the sample for re-analysis.

References

-

A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Frontiers in Chemistry (2024). URL:[Link]

-

Metabolite markers for three synthetic tryptamines... studied by GC–MS, LC–MSn, and LC-HR-MS/MS. Drug Testing and Analysis (2018). URL:[Link]

-

LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry / PubMed (2010). URL:[Link]

-

Prioritization of Microorganisms Isolated from the Indian Ocean Sponge Scopalina hapalia Based on Metabolomic Diversity. Marine Drugs / PMC (2023). URL:[Link]

Sources

- 1. Frontiers | A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators [frontiersin.org]

- 2. Prioritization of Microorganisms Isolated from the Indian Ocean Sponge Scopalina hapalia Based on Metabolomic Diversity and Biological Activity for the Discovery of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. irf.fhnw.ch [irf.fhnw.ch]

Application Note: Quantitative Analysis of N-heptadecanoyl-tryptamine using Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust protocol for the identification and quantification of N-heptadecanoyl-tryptamine using Gas Chromatography-Mass Spectrometry (GC-MS). N-heptadecanoyl-tryptamine is a long-chain fatty acid amide of tryptamine, a class of compounds with significant interest in pharmacology and drug development due to their relationship with endogenous signaling molecules and psychoactive compounds[1][2]. The inherent volatility and thermal stability of this molecule make it an ideal candidate for GC-MS analysis. This guide provides a comprehensive methodology, from sample preparation and instrumental parameters to data analysis, designed to ensure accuracy, reproducibility, and scientific integrity for researchers in academic and industrial settings.

Introduction and Scientific Background

N-heptadecanoyl-tryptamine belongs to the family of N-acyl amides, which includes important bioactive lipids like anandamide. The core structure consists of a tryptamine moiety, a well-known monoamine neurotransmitter precursor[2][3], acylated with a 17-carbon saturated fatty acid (heptadecanoic acid). The analysis of such compounds is crucial for understanding their metabolic pathways, pharmacological activity, and potential as therapeutic agents or biomarkers.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique offering high chromatographic resolution and definitive mass-based identification, making it exceptionally suitable for analyzing complex mixtures and identifying specific compounds[4][5]. The methodology detailed herein is optimized for the specific chemical properties of N-heptadecanoyl-tryptamine, providing a reliable framework for its analysis.

Analyte: Chemical & Physical Properties

Understanding the analyte's properties is fundamental to method development. N-heptadecanoyl-tryptamine is a relatively large, non-polar molecule due to its long hydrocarbon chain.

| Property | Value / Description | Source / Method |

| Chemical Structure | Tryptamine acylated at the primary amine with heptadecanoic acid. | Inferred from Name |